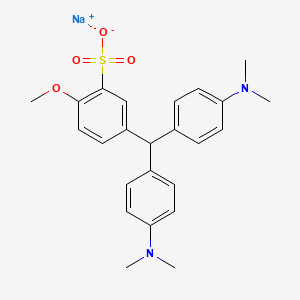![molecular formula C17H18FNO4S B14742470 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid CAS No. 853-31-6](/img/structure/B14742470.png)
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid is an organic compound with the molecular formula C₁₇H₁₈FNO₄S It is a derivative of benzenesulfonamide and is characterized by the presence of a benzenesulfonyl group, a fluoro group, and trimethyl substitutions on the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid typically involves the following steps:
Nitration: The starting material, 2,4,6-trimethylaniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is reacted with benzenesulfonyl chloride to form the benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzenesulfonyl group or the fluoro group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of carbonic anhydrase or other enzymes critical for cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler derivative without the fluoro and trimethyl substitutions.
Fluoroanilines: Compounds with a fluoro group on the aniline ring but lacking the benzenesulfonyl group.
Trimethylanilines: Compounds with trimethyl substitutions on the aniline ring but without the fluoro and benzenesulfonyl groups.
Uniqueness
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its ability to interact with enzymes, while the fluoro and trimethyl groups can modulate its electronic properties and steric effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
853-31-6 |
|---|---|
Molekularformel |
C17H18FNO4S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid |
InChI |
InChI=1S/C17H18FNO4S/c1-11-9-12(2)17(13(3)16(11)18)19(10-15(20)21)24(22,23)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
KVTJOZWVSGFTLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


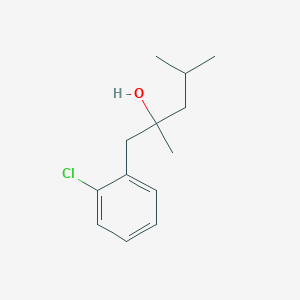
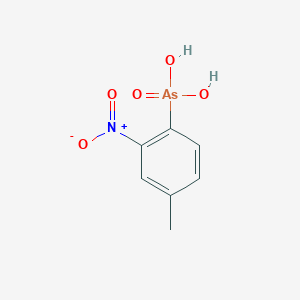
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)


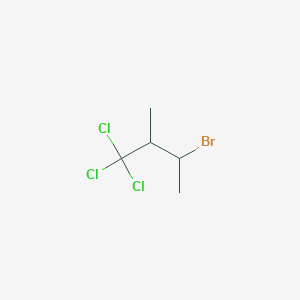

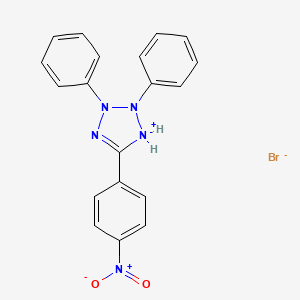
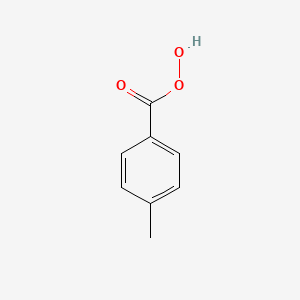
![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)

![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)

